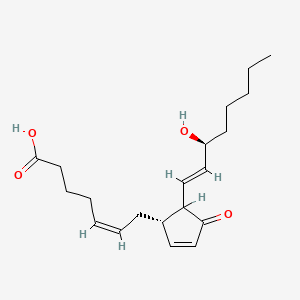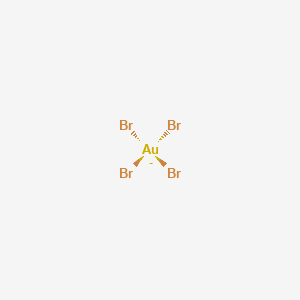
Tetrabromogold(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabromogold(1-) can be synthesized through the reaction of gold(III) bromide with potassium bromide in an aqueous solution. The reaction typically involves dissolving gold(III) bromide in water and then adding potassium bromide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of potassium tetrabromoaurate.
Industrial Production Methods: Industrial production of tetrabromogold(1-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tetrabromogold(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold or lower oxidation state gold compounds.
Substitution: It can undergo ligand exchange reactions where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine and bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or thiols under mild conditions.
Major Products:
Oxidation: Formation of gold(III) compounds.
Reduction: Formation of elemental gold or gold(I) compounds.
Substitution: Formation of gold complexes with different ligands.
Scientific Research Applications
Tetrabromogold(1-) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its potential in cancer treatment and other medical applications.
Industry: Utilized in catalysis and materials science for the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of tetrabromogold(1-) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Sodium tetrabromoaurate
- Potassium tetrabromoaurate
- Gold(III) bromide
Comparison: Tetrabromogold(1-) is unique due to its specific oxidation state and ligand environment. Compared to other gold compounds, it offers distinct reactivity and stability, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and form stable complexes with different ligands sets it apart from other similar compounds.
Properties
Molecular Formula |
AuBr4- |
|---|---|
Molecular Weight |
516.58 g/mol |
IUPAC Name |
tetrabromogold(1-) |
InChI |
InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-4 |
InChI Key |
ISCGOTZIVSCDBJ-UHFFFAOYSA-J |
SMILES |
Br[Au-](Br)(Br)Br |
Canonical SMILES |
Br[Au-](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


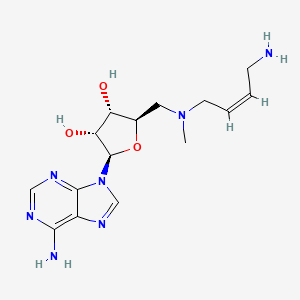
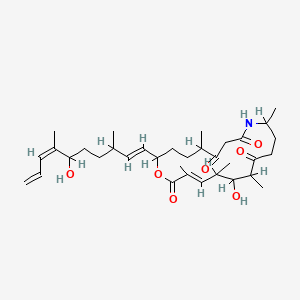
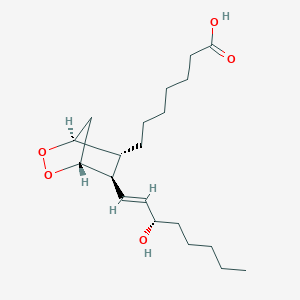
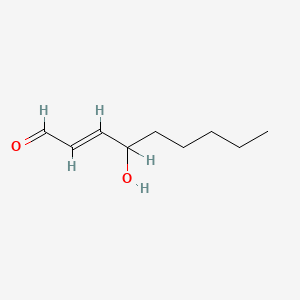
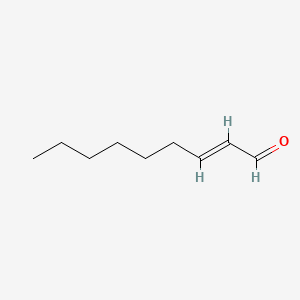
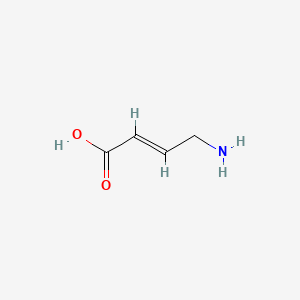
![3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone](/img/structure/B1234105.png)
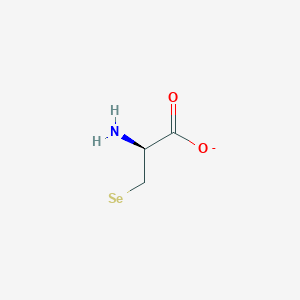
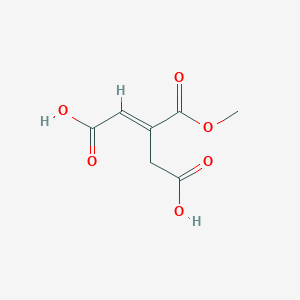
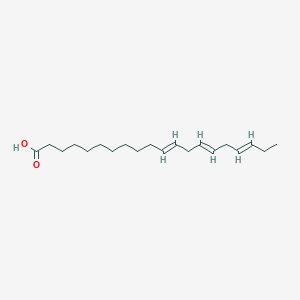
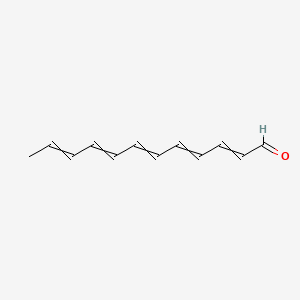
![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)
![5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide](/img/structure/B1234116.png)
